molecular formula C20H15BrN4O2S B11248857 1,1'-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

1,1'-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone

Cat. No.: B11248857
M. Wt: 455.3 g/mol
InChI Key: LTZCZTMKRQLOJY-UHFFFAOYSA-N
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Description

1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in various fields of science and industry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it an interesting subject for research and development.

Preparation Methods

The synthesis of 1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone typically involves a multi-step process. One effective method for preparing triazolothiadiazines is through the condensation reaction between aryl α-bromo ketones and thiocarbohydrazide, followed by treatment with ortho esters in the presence of trifluoroacetic acid under mild conditions . This method yields the desired compound with high efficiency and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and scalability.

Chemical Reactions Analysis

1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide. These reactions typically occur under controlled conditions, and the major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been found to inhibit PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound upregulates pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . This dual inhibition mechanism makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

1,1’-[6-(4-bromophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone can be compared with other triazolothiadiazine derivatives, such as:

Properties

Molecular Formula

C20H15BrN4O2S

Molecular Weight

455.3 g/mol

IUPAC Name

1-[5-acetyl-6-(4-bromophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C20H15BrN4O2S/c1-12(26)18-17(14-8-10-16(21)11-9-14)24(13(2)27)25-19(22-23-20(25)28-18)15-6-4-3-5-7-15/h3-11H,1-2H3

InChI Key

LTZCZTMKRQLOJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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